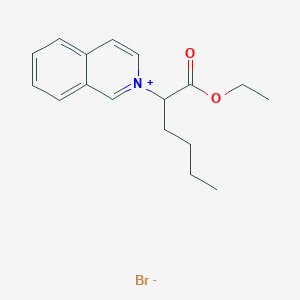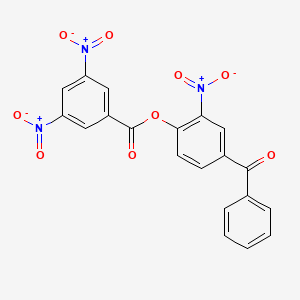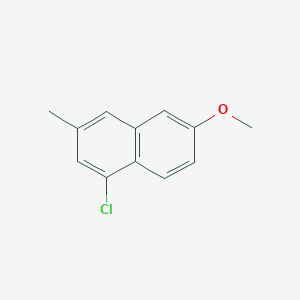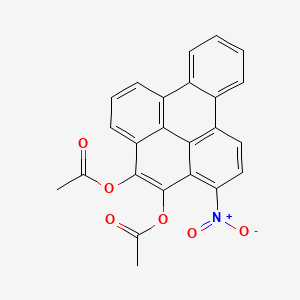
4-Pentynoic acid, 2-propyl-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentynoic acid, 2-propyl-, (2S)- is an organic compound with the molecular formula C8H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is also known by its IUPAC name, (2S)-2-propyl-4-pentynoic acid. It is a derivative of valproic acid, a well-known anticonvulsant and mood-stabilizing drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynoic acid, 2-propyl-, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopropane and propargyl alcohol.
Grignard Reaction: Propargyl alcohol is converted to propargyl bromide, which then undergoes a Grignard reaction with 2-bromopropane to form 2-propyl-4-pentyn-1-ol.
Oxidation: The alcohol group in 2-propyl-4-pentyn-1-ol is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 4-Pentynoic acid, 2-propyl-, (2S)- may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to selectively hydrogenate specific bonds.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
4-Pentynoic acid, 2-propyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond in the pentynoic acid to a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alkenes and alkanes.
Substitution Products: Various substituted alkyne derivatives.
科学研究应用
4-Pentynoic acid, 2-propyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its anticonvulsant properties, similar to valproic acid, and its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which 4-Pentynoic acid, 2-propyl-, (2S)- exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to neurotransmitter release, ion channel function, and signal transduction.
相似化合物的比较
Similar Compounds
Valproic Acid: A widely used anticonvulsant with a similar structure but lacking the alkyne group.
2-Propyl-4-pentenoic Acid: A related compound with a double bond instead of a triple bond.
2-Propyl-4-pentanoic Acid: A saturated analog with no multiple bonds.
Uniqueness
4-Pentynoic acid, 2-propyl-, (2S)- is unique due to its alkyne group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
136378-14-8 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
(2S)-2-propylpent-4-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
InChI 键 |
KWBNQXQUIZBELR-SSDOTTSWSA-N |
手性 SMILES |
CCC[C@@H](CC#C)C(=O)O |
规范 SMILES |
CCCC(CC#C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)

![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)


![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)
